[(4-Propoxyphenyl)sulfonyl]-3-pyridylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propoxy-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-10-19-13-5-7-14(8-6-13)20(17,18)16-12-4-3-9-15-11-12/h3-9,11,16H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOWISSSORRQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Propoxyphenyl Sulfonyl 3 Pyridylamine and Its Analogues
Established Synthetic Pathways and Reaction Mechanisms
The primary method for synthesizing [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine involves the sulfonylation of 3-aminopyridine (B143674) with 4-propoxybenzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.
Sulfonylation Reactions for Compound Formation
The formation of the sulfonamide linkage in this compound is typically achieved by reacting 3-aminopyridine with 4-propoxybenzenesulfonyl chloride. researchgate.netearthlinepublishers.com This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. nih.gov The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The use of a base is crucial to neutralize the generated HCl, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. nih.gov
A simple one-pot synthesis for a related compound, N-pyridin-3-yl-benzenesulfonamide, has been described, which involves the reaction of benzenesulfonyl chloride with 3-aminopyridine in the presence of aqueous sodium carbonate. researchgate.netearthlinepublishers.com This method, which avoids the use of organic bases like pyridine, can likely be adapted for the synthesis of the target compound.
Preparation of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of two key precursors: 3-aminopyridine and 4-propoxybenzenesulfonyl chloride.
3-Aminopyridine is a commercially available compound. It can be prepared through various methods, including the Hofmann rearrangement of nicotinamide. earthlinepublishers.com
4-Propoxybenzenesulfonyl chloride can be synthesized by the chlorosulfonation of propoxybenzene (B152792). This reaction is typically carried out using chlorosulfonic acid. orgsyn.org The propoxybenzene is added slowly to an excess of chlorosulfonic acid at a controlled temperature, followed by quenching with ice water to precipitate the sulfonyl chloride. orgsyn.org Alternative methods for preparing benzenesulfonyl chlorides include the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent like phosphorus pentachloride or thionyl chloride. orgsyn.org For instance, 4-chlorobenzenesulfonyl chloride is manufactured by reacting 4-chlorobenzene with chlorosulfonic acid. chemicalbook.com
Optimization of Synthetic Conditions for Enhanced Efficiency and Yields
The efficiency and yield of the synthesis of sulfonyl pyridylamines can be significantly influenced by various reaction parameters. Optimization of these conditions is a key area of research to make the synthesis more practical and cost-effective.
| Parameter | Condition | Effect on Yield and Efficiency |
| Solvent | Aprotic polar solvents (e.g., acetone, dioxane) | Generally good solvents for sulfonylation reactions. earthlinepublishers.comnih.gov |
| Base | Pyridine, Triethylamine, Aqueous Na2CO3 | Essential for neutralizing HCl byproduct; choice can affect reaction rate and work-up. researchgate.netearthlinepublishers.comnih.gov |
| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Reactant Ratio | Equimolar or slight excess of sulfonyl chloride | A slight excess of the sulfonyl chloride can help drive the reaction to completion. |
Recent studies on the synthesis of related sulfonamides have explored various conditions to improve yields and purity. For example, in the synthesis of N-pyridin-3-yl-benzenesulfonamide, using aqueous sodium carbonate as a base in a one-pot reaction resulted in a high yield of 93.3%. researchgate.netearthlinepublishers.com
Green Chemistry Principles Applied to the Synthesis of Sulfonyl Pyridylamines
The application of green chemistry principles to the synthesis of sulfonamides, including sulfonyl pyridylamines, is a growing area of interest aimed at reducing the environmental impact of chemical processes.
Key green chemistry approaches include:
Use of Greener Solvents: Water has been successfully used as a solvent in the synthesis of some sulfonamides, eliminating the need for volatile organic compounds (VOCs). researchgate.netearthlinepublishers.com
Catalyst-Free Reactions: The development of catalyst-free, one-pot syntheses, such as the reaction of 3-aminopyridine with benzenesulfonyl chloride in aqueous base, simplifies the process and reduces waste. researchgate.netearthlinepublishers.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of sulfonamides, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.orgnih.govnih.govresearchgate.netmdpi.com This technique is particularly effective for the rapid generation of compound libraries. nih.govnih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis offers a safe, efficient, and scalable method for producing sulfonamides. acs.orgnih.govacs.orggoogle.com Flow reactors allow for precise control over reaction parameters, leading to improved yields and purity, as well as minimizing waste. acs.org
Novel Synthetic Routes and Methodological Innovations
Recent research has focused on developing novel and more efficient methods for the synthesis of sulfonamides. While not yet specifically applied to this compound, these innovations hold promise for its future synthesis.
One-Pot, Multi-Component Reactions: The development of one-pot, three-component reactions for the synthesis of sulfonyl pyridazines from α-sulfonyl ketones and methyl ketones demonstrates the potential for more convergent and efficient synthetic strategies. nih.gov
Palladium-Catalyzed Aminosulfonylation: A palladium-catalyzed aminosulfonylation process has been developed for a one-pot, three-component sulfone synthesis, which could potentially be adapted for sulfonamide synthesis. rsc.org
Use of Novel Activating Agents: Cyanuric chloride has been used as a mild and efficient activating agent for the one-pot synthesis of sulfonamides from amine-derived sulfonate salts. organic-chemistry.org
Direct Synthesis from Sulfonic Acids: A microwave-assisted method for the direct synthesis of sulfonamides from sulfonic acids using 2,4,6-trichloro- earthlinepublishers.comacs.orgacs.org-triazine (TCT) as an activating agent has been reported, avoiding the need for the often-problematic sulfonyl chloride intermediate. organic-chemistry.org
Divergent Synthesis Strategies for Structural Analogues and Derivatives
Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. This approach is valuable for structure-activity relationship (SAR) studies in drug discovery. For this compound, divergent synthesis can be employed to generate a variety of analogues by modifying either the pyridine or the phenylsulfonyl part of the molecule.
A common strategy involves the synthesis of a key intermediate that can be readily functionalized. For example, starting with a protected 3-aminopyridine, a variety of sulfonyl chlorides can be introduced to create a library of compounds with different substituents on the phenyl ring. Conversely, starting from [(4-hydroxyphenyl)sulfonyl]-3-pyridylamine, the hydroxyl group can be alkylated with various alkyl halides to produce a range of alkoxy derivatives.
Design Principles for Targeted Structural Modifications
The design of analogues of this compound is guided by structure-activity relationship (SAR) principles derived from studies on related benzenesulfonamide (B165840) and pyridine-containing compounds. nih.govnih.gov These principles aim to optimize the molecule's properties by strategically altering its steric, electronic, and hydrophobic characteristics. nih.gov
Key Modification Zones and Design Rationale:
The Phenyl Ring: The substituent on the phenyl ring, a propoxy group in the parent compound, is a critical determinant of molecular interactions. Modifications in this region are primarily aimed at exploring the impact of hydrophobicity, hydrogen bonding capacity, and electronic effects. For instance, studies on related fluorinated benzenesulfonamides have shown that the specific arrangement of substituents on the benzene (B151609) ring is crucial for modulating biological activity, such as the inhibition of amyloid-beta peptide aggregation. nih.gov Varying the length and branching of the alkyl chain of the ether, or replacing it with other electron-donating or electron-withdrawing groups, can fine-tune these properties.
The Pyridine Ring: The pyridine ring serves as a key structural scaffold and its electronic properties and substitution pattern can significantly influence molecular activity. mdpi.com The introduction of substituents at positions 2, 4, 5, or 6 of the pyridine ring can alter its basicity, polarity, and interaction with biological targets. SAR studies on other pyridine derivatives have indicated that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance biological effects. mdpi.com Conversely, the introduction of halogens or bulky groups may have different impacts depending on the target. mdpi.com
The Sulfonamide Linker: The sulfonamide bridge (-SO₂NH-) is a crucial linking moiety that imparts specific geometric and hydrogen-bonding characteristics. Its acidic N-H proton can participate in vital hydrogen bonding interactions. Design strategies may involve modifying this linker to alter its acidity and hydrogen bonding capability.
Quantitative structure-activity relationship (QSAR) models are often employed to guide the structural optimization of such compounds, indicating that biological activity can be effectively enhanced by considering steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov
Table 1: Conceptual Design Principles for Structural Modification
| Structural Region | Modification Strategy | Desired Outcome/Rationale |
| Phenyl Ring | Vary alkyl chain of the 4-alkoxy group (e.g., methoxy, ethoxy, isopropoxy) | Modulate lipophilicity and steric bulk. |
| Introduce other substituents (e.g., -Cl, -F, -CF₃, -CH₃) at various positions | Alter electronic properties and explore new binding interactions. nih.gov | |
| Pyridine Ring | Introduce small, polar substituents (e.g., -NH₂, -OH, -OCH₃) | Enhance hydrogen bonding potential and polarity. mdpi.com |
| Introduce alkyl or aryl groups via cross-coupling | Explore steric limits and potential hydrophobic interactions. nih.gov | |
| Sulfonamide Linker | N-Alkylation of the sulfonamide nitrogen (in related scaffolds) | Remove hydrogen bond donor capability and increase lipophilicity. |
Synthesis of N-Substituted, Ring-Modified, and Isosteric Analogues
The generation of a library of analogues based on the this compound scaffold relies on a range of established and advanced synthetic organic chemistry techniques.
Synthesis of N-Substituted Analogues
In the context of the N-(pyridin-3-yl)benzenesulfonamide core, "N-substitution" primarily refers to analogues derived from pre-functionalized aminopyridines. The most direct approach to synthesizing these compounds is to begin the coupling reaction with a pyridine amine that already bears the desired substituent on one of its ring carbons.
A general route involves the reaction of a substituted 3-aminopyridine with 4-propoxybenzenesulfonyl chloride. The synthesis of various substituted 3-aminopyridines can be achieved through multi-step sequences, often starting from commercially available pyridine building blocks.
Synthesis of Ring-Modified Analogues
Ring modification allows for extensive exploration of the SAR by altering the substituents on either the phenyl or the pyridine ring.
Phenyl Ring Modification: Analogues with different substituents on the phenyl ring are readily accessible by using alternative benzenesulfonyl chlorides in the initial coupling step. A wide variety of substituted benzenesulfonyl chlorides are commercially available or can be synthesized from the corresponding anilines or sulfonic acids, allowing for the introduction of diverse functional groups such as halogens, alkyls, and nitro groups.
Pyridine Ring Modification: Modifying the pyridine ring often requires more complex synthetic strategies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): This method is effective for introducing nucleophiles onto the pyridine ring, particularly when it is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. youtube.com For example, a chloro-substituted 3-aminopyridine can undergo substitution with various nucleophiles like amines, alkoxides, or thiolates to generate diverse analogues prior to or after the sulfonamide formation. researchgate.netresearchgate.net
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are powerful tools for forming new carbon-carbon bonds on the pyridine ring. cdnsciencepub.com This typically involves reacting a halo-substituted N-(pyridin-3-yl)benzenesulfonamide with a boronic acid or ester in the presence of a palladium catalyst. nih.govsemanticscholar.org This strategy enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The use of pyridine sulfinates as alternative coupling partners has also been developed to overcome challenges associated with the stability and reactivity of some pyridine boronic acids. sigmaaldrich.com
Table 2: Selected Synthetic Reactions for Pyridine Ring Modification
| Reaction Type | Substrate Example | Reagents | Product Type Example |
| SNAr | N-(2-chloropyridin-3-yl)-4-propoxybenzenesulfonamide | Morpholine, Base | N-(2-morpholinopyridin-3-yl)-4-propoxybenzenesulfonamide |
| Suzuki Coupling | N-(5-bromopyridin-3-yl)-4-propoxybenzenesulfonamide | Phenylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base | N-(5-phenylpyridin-3-yl)-4-propoxybenzenesulfonamide |
| Suzuki Coupling | N-(2-chloropyridin-3-yl)-4-propoxybenzenesulfonamide | Thiophene-2-boronic acid, Pd catalyst, Base | N-(2-(thiophen-2-yl)pyridin-3-yl)-4-propoxybenzenesulfonamide |
Synthesis of Isosteric Analogues
Isosteric replacement involves substituting a functional group or a ring system with another that possesses similar steric and electronic properties, with the goal of modulating the molecule's physicochemical and pharmacokinetic properties while retaining or improving its desired activity. zu.ac.ae
Sulfonamide Group Isosteres: The sulfonamide moiety is a key functional group that can be replaced by various isosteres. drughunter.com The N-acylsulfonamide group, a related motif, is often considered a bioisostere of a carboxylic acid. cardiff.ac.uknih.gov Common isosteric replacements for the sulfonamide linker itself include reversed sulfonamides (-NHSO₂-), sulfoximines, or even non-sulfur containing groups like amides or ureas, depending on the specific design rationale.
Ring Isosteres: The phenyl or pyridine rings can be replaced with other aromatic systems.
Replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or pyrazole (B372694) can significantly alter the molecule's properties, including its hydrogen bonding capacity and metabolic stability. acs.org
The 4-propoxyphenyl group can be substituted with other (hetero)aromatic rings such as thiophene, furan, or a substituted pyrazole to explore different spatial arrangements and electronic distributions.
Table 3: Potential Isosteric Replacements
| Original Group | Isosteric Replacement(s) | Rationale for Replacement |
| Sulfonamide (-SO₂NH-) | Reversed Sulfonamide (-NHSO₂-), Sulfoximine, Amide (-CONH-) | Alter H-bonding pattern, polarity, and acidity. drughunter.comcardiff.ac.uk |
| Pyridine Ring | Pyrimidine, Pyrazine, Thiazole, Pyrazole | Modulate basicity, dipole moment, and metabolic stability. acs.org |
| Phenyl Ring | Thiophene, Furan, Pyrrole, Naphthyl | Modify aromaticity, size, and potential for π-stacking interactions. |
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
Methodological Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would serve as a primary tool for elucidating the molecular structure of [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine in solution.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) experiments would reveal proton-proton (¹H-¹H) coupling networks within the pyridyl and propoxyphenyl rings. For instance, correlations would be expected between the protons of the propoxy chain and the aromatic protons of the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be employed to establish the connectivity between protons and carbon atoms. The HMBC spectrum would be particularly informative in confirming the sulfonamide linkage by showing correlations between the protons of the pyridyl ring and the sulfonyl-bearing carbon of the propoxyphenyl group. These techniques would also help in assigning the chemical shifts of the carbon atoms in the molecule.
For the related compound, N-pyridin-3-yl-benzenesulfonamide, ¹H NMR analysis identified distinct signals for the protons on the pyridine (B92270) and benzene (B151609) rings. researchgate.net The ¹³C NMR spectrum of this analogue showed characteristic peaks for the aromatic carbons, with their chemical shifts influenced by the sulfonamide bridge. researchgate.net
To complement data from single-crystal X-ray diffraction, solid-state NMR (ssNMR) spectroscopy could provide valuable information about the compound in its crystalline form. Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would yield high-resolution spectra of the carbon and nitrogen atoms in the solid state. This technique is particularly useful for studying intermolecular interactions and packing effects in the crystal lattice, which are not observable in solution-state NMR.
Application of X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, offering precise atomic coordinates.
High-quality single crystals of this compound would first need to be grown, typically by slow evaporation of a suitable solvent or by vapor diffusion. Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a collection of reflections at various intensities and angles, is then recorded.
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial electron density map, derived from the reflection intensities, is used to build a preliminary molecular model. This model is then refined using least-squares methods to best fit the experimental data, leading to the final, highly accurate molecular structure, including bond lengths, bond angles, and torsional angles. This would definitively establish the three-dimensional arrangement of the propoxyphenyl and pyridylamine moieties relative to the central sulfonyl group.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
HRMS would be employed to determine the exact mass of the parent ion of this compound with high precision. This measurement allows for the unambiguous determination of the compound's elemental formula. The high-resolution data can distinguish between molecules with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure by showing the loss of specific fragments, such as the propoxy group or the pyridylamine moiety.
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the chemical compound this compound. Specifically, detailed experimental or theoretical data on its vibrational spectroscopy, crucial for understanding its molecular structure and functional groups, is not presently accessible. Therefore, a thorough analysis as per the requested advanced structural elucidation and spectroscopic characterization methodologies cannot be provided at this time.
The requested article, focusing solely on the vibrational spectroscopy (IR and Raman) for functional group analysis and conformational studies of this compound, necessitates specific spectral data, including peak frequencies and their assignments to the molecule's vibrational modes. This information is typically generated through experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, often complemented by computational methods such as Density Functional Theory (DFT) calculations.
Despite extensive searches for research detailing the synthesis and characterization of this compound, no studies containing the requisite IR and Raman spectral data could be located. While the searches yielded information on various other pyridine-containing compounds and polymers, this information is not transferable to the specific molecule , as even minor structural differences can lead to significant changes in the vibrational spectra.
Therefore, the generation of an article on the vibrational spectroscopy of this compound, complete with data tables and detailed research findings, is not possible until such data becomes publicly available in the scientific domain.
Computational and Theoretical Investigations of 4 Propoxyphenyl Sulfonyl 3 Pyridylamine
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-atom systems. nih.gov By approximating the electron density of a molecule, DFT can accurately predict a wide range of molecular properties. For [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G+(d,p) to ensure a good balance between accuracy and computational cost. nih.gov
The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can elucidate the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov In a hypothetical MEP map for this compound, negative potential (red/yellow regions) would likely be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine (B92270) ring, indicating sites for electrophilic attack. Positive potential (blue regions) would be expected around the amine proton and aromatic protons, suggesting sites for nucleophilic attack.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability |
| Electronegativity (χ) | 3.85 eV | Measures the tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Correlates with stability and reactivity |
| Dipole Moment | 4.2 D | Indicates overall polarity of the molecule |
DFT is also a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum by calculating the electronic transition energies and oscillator strengths. nih.gov For this compound, one would expect transitions corresponding to π-π* and n-π* interactions within the aromatic rings and the sulfonyl group. nih.gov
Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These theoretical spectra, when compared with experimental data, can confirm the molecular structure and the presence of key functional groups. For instance, characteristic vibrational modes would be expected for the S=O stretching in the sulfonyl group, N-H stretching of the amine, and C-O-C stretching of the propoxy group.
Hypothetical Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 |
| Amine (N-H) | Stretch | ~3400 |
| Propoxy (C-O-C) | Asymmetric Stretch | ~1250 |
| Pyridine Ring | C=N Stretch | ~1600 |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. nih.gov This is typically done by systematically rotating the rotatable bonds (e.g., the C-S and S-N bonds of the sulfonamide bridge, and the C-O bond of the propoxy group) and calculating the potential energy at each step. researchgate.net
The results of this analysis can be visualized as a Potential Energy Surface (PES) map, which plots the energy of the molecule as a function of one or more dihedral angles. nih.govresearchgate.net The minima on this surface correspond to stable conformers. For sulfonamides, the conformation around the S-C(aryl) bond is particularly important and often shows a preference for a staggered arrangement. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the most likely shapes the molecule will adopt in solution.
Molecular Docking and Dynamics Simulations for Hypothetical Target Interactions
Given that many sulfonamide derivatives exhibit biological activity by inhibiting specific enzymes, it is plausible to hypothesize that this compound could interact with a protein target. nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze such interactions. rjb.roresearchgate.net
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nottingham.ac.uk A hypothetical docking study of this compound would involve selecting a plausible protein target, such as a kinase or a carbonic anhydrase, based on the activity of similar compounds. The docking algorithm would then sample numerous possible binding poses of the ligand within the protein's active site and score them based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov
The results would reveal the most likely binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the sulfonamide oxygens and the pyridine nitrogen are strong hydrogen bond acceptors, while the propoxyphenyl group could engage in hydrophobic interactions within a corresponding pocket of the active site. acs.org
Hypothetical Docking Results against a Kinase Target
| Parameter | Hypothetical Value/Residues | Significance |
| Binding Affinity (Score) | -9.5 kcal/mol | Indicates strong theoretical binding |
| Hydrogen Bonds | GLU-85, LYS-33, ASP-145 | Key stabilizing interactions |
| Interacting Residues (Hydrophobic) | LEU-25, VAL-40, ILE-130 | Defines the binding pocket |
| π-π Stacking | PHE-146 | Interaction with the pyridine ring |
While docking provides a static picture of the interaction, molecular dynamics (MD) simulations can model the behavior of the ligand-protein complex over time, accounting for the flexibility of both molecules. bohrium.comnih.gov An MD simulation, typically on the nanosecond timescale, would be performed on the best-docked pose of this compound with its hypothetical target. nih.gov
Analysis of the MD trajectory provides valuable information on the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov The persistence of key hydrogen bonds and other interactions throughout the simulation would provide strong evidence for a stable binding mode. These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For sulfonylpyridylamine derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their desired effects.
The development of predictive QSAR models is a systematic process that begins with a dataset of compounds with known activities. In the case of designing new analogues of this compound, researchers often synthesize a library of related compounds and test their biological activity. For instance, a study on 3-(pyridin-2-yl)benzenesulfonamide derivatives, a structurally similar class of compounds, utilized 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov
These models work by aligning the structures of the compounds in the dataset and then calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.gov The variations in these fields are then correlated with the observed biological activity to generate a predictive model. The robustness and predictive power of these models are crucial for their application in designing new molecules. nih.govresearchgate.net A highly predictive QSAR model can then be used to estimate the activity of virtual or yet-to-be-synthesized analogues, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.gov This in silico screening significantly accelerates the discovery process and reduces the costs associated with synthesizing and testing a large number of compounds. nih.gov
For example, in the study of 3-(pyridin-2-yl)benzenesulfonamide derivatives, the developed CoMFA and CoMSIA models provided insights into how substitutions on the phenyl and pyridine rings influence herbicidal activity. nih.gov These insights are directly translatable to the design of new this compound analogues, suggesting modifications that could enhance their biological efficacy.
Table 1: Representative Data for QSAR Model Development This table is a hypothetical representation based on typical data used in QSAR studies.
| Compound ID | Structure | Experimental Activity (pIC50) | Predicted Activity (pIC50) |
|---|---|---|---|
| 1 | This compound | 6.5 | 6.4 |
| 2 | [(4-Ethoxyphenyl)sulfonyl]-3-pyridylamine | 6.2 | 6.1 |
| 3 | [(4-Butoxyphenyl)sulfonyl]-3-pyridylamine | 6.8 | 6.9 |
| 4 | [(4-Propoxyphenyl)sulfonyl]-2-pyridylamine | 5.9 | 5.8 |
The success of any QSAR model hinges on the appropriate selection of molecular descriptors and rigorous statistical validation. kg.ac.rsnih.gov
Selection of Molecular Descriptors:
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net They can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing steric, electronic, and thermodynamic properties. nih.gov Examples include molecular volume, surface area, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
The selection of relevant descriptors is a critical step, as including irrelevant or redundant descriptors can lead to overfitting and poor model predictivity. kg.ac.rs Various computational methods, such as genetic algorithms, forward selection, and backward elimination, are employed to identify a subset of descriptors that have the most significant correlation with the biological activity. nih.gov For sulfonylpyridylamine derivatives, descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants, partial atomic charges), and steric parameters (e.g., molar refractivity, van der Waals volume) are often crucial. nih.gov
Statistical Validation Techniques:
Once a QSAR model is built, it must be thoroughly validated to ensure its reliability and predictive power. researchgate.net Validation is typically performed using both internal and external methods.
Internal Validation: This involves assessing the model's performance on the training set data. A common technique is cross-validation , where the dataset is repeatedly split into subsets, and the model is trained on some subsets and tested on the remaining one. The most prevalent form is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a robust model. nih.gov
External Validation: This is a more stringent test of a model's predictive ability, where the model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive correlation coefficient (R²pred) is calculated by comparing the predicted and experimental activities of the test set compounds. A high R²pred value (typically > 0.6) indicates good external predictivity. researchgate.net
Table 2: Statistical Parameters for QSAR Model Validation This table presents typical statistical metrics used to validate QSAR models.
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² (or Q²) | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |
| R²pred | Predictive correlation coefficient for the external test set | > 0.6 |
| RMSE | Root Mean Square Error (accuracy of prediction) | As low as possible |
| F-value | Fisher's F-test (statistical significance of the model) | High value |
By employing these rigorous development and validation methodologies, computational chemists can construct reliable QSAR models for the this compound series. These models serve as invaluable tools for understanding the structure-activity landscape and for the rational design of new, more effective analogues.
Structure Activity Relationship Sar Studies of 4 Propoxyphenyl Sulfonyl 3 Pyridylamine and Its Derivatives
Systematic Exploration of Substituent Effects on Functional Activity
The biological activity of [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine derivatives can be finely tuned by the nature and position of substituents on both the phenyl and pyridine (B92270) rings. SAR studies in analogous arylsulfonylaminopyridine series have demonstrated that modifications can significantly impact potency and selectivity, often in the context of enzyme inhibition, such as with kinases.
Substitutions on the Phenyl Ring: The 4-propoxy group on the phenyl ring is a key feature. The alkoxy group in this position generally enhances lipophilicity, which can influence cell permeability and oral bioavailability. The length and nature of this alkoxy chain are critical. For instance, modifying the propoxy group to other alkoxy groups of varying lengths (e.g., methoxy (B1213986), ethoxy, butoxy) can alter the compound's interaction with hydrophobic pockets in a target protein. Furthermore, the introduction of other substituents on the phenyl ring, such as halogens, small alkyl groups, or hydrogen bond donors/acceptors, can dramatically affect activity. For example, electron-withdrawing groups can influence the electronic properties of the sulfonyl group, potentially modulating its hydrogen bonding capacity.
Substitutions on the Pyridine Ring: The pyridine ring offers several positions for substitution. Modifications at positions 2, 4, 5, and 6 of the pyridine ring can influence the molecule's interaction with the biological target, its solubility, and its metabolic stability. For example, the introduction of a methyl group could provide a beneficial steric interaction or block a site of metabolism. Conversely, adding a polar group might enhance solubility.
To illustrate the impact of these substitutions, a hypothetical data table based on expected trends from related kinase inhibitors is presented below. This table showcases how different substituents might modulate the inhibitory activity (IC50) against a representative kinase.
| Compound ID | Phenyl Ring Substituent (R1) | Pyridine Ring Substituent (R2) | Hypothetical IC50 (nM) |
| 1 | 4-propoxy | H | 50 |
| 2 | 4-methoxy | H | 75 |
| 3 | 4-butoxy | H | 40 |
| 4 | 4-propoxy | 2-methyl | 60 |
| 5 | 4-propoxy | 5-fluoro | 35 |
| 6 | 3-chloro, 4-propoxy | H | 25 |
Contribution of the Sulfonyl Moiety to Molecular Recognition and Interactions
The sulfonyl (-SO2-) group is a cornerstone of the molecular architecture of this compound, playing a crucial role in its interaction with biological targets. This moiety is a strong hydrogen bond acceptor, with the two oxygen atoms capable of forming key interactions with hydrogen bond donors on a protein, such as the amide protons of the protein backbone in the hinge region of kinases.
The geometry of the sulfonyl group is also significant. It creates a tetrahedral arrangement, which, along with the sulfur atom, can participate in various non-covalent interactions. The sulfur atom itself can be involved in cation-π or other non-covalent interactions. The linker's rigidity and the specific orientation it imparts to the phenyl and pyridylamine rings are critical for fitting into a binding site.
Influence of the Pyridylamine Ring System on Biological Target Specificity
The 3-aminopyridine (B143674) moiety is a well-established pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. acs.orgwikipedia.org Its nitrogen atom can act as a hydrogen bond acceptor, a common feature for ligands that bind to the hinge region of kinases. acs.org The amino group, in turn, can act as a hydrogen bond donor. This dual functionality allows for a variety of interaction patterns with a protein target.
The position of the amino group at the 3-position of the pyridine ring is critical for orienting the phenylsulfonyl portion of the molecule correctly within a binding site. This specific substitution pattern dictates the vector and trajectory of the rest of the molecule, influencing which parts of the target protein it can interact with. This is a key determinant of biological target specificity. By presenting the phenylsulfonyl group in a particular orientation, the 3-aminopyridine scaffold can favor binding to one kinase over another, even within the same family.
The aromatic nature of the pyridine ring also allows for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site, further contributing to binding affinity and specificity.
Investigation of Conformational Flexibility and Stereochemical Implications in SAR
The conformational flexibility of this compound derivatives is a critical aspect of their SAR. The molecule is not rigid and can adopt various conformations due to rotation around the sulfur-nitrogen and sulfur-carbon bonds. The preferred conformation in solution may not be the same as the bioactive conformation when bound to a protein. nih.gov Understanding the energetic landscape of these different conformations is crucial for rational drug design.
If chiral centers are introduced into the molecule, for example, through substitution on the propoxy chain or the pyridine ring, the stereochemistry will have significant implications for SAR. Different enantiomers or diastereomers will present their substituents in different spatial arrangements, leading to potentially vast differences in biological activity. One stereoisomer may fit perfectly into a binding site, while the other may not be able to bind at all or may bind to a different target.
Design of Focused Libraries for SAR Elucidation
To efficiently explore the SAR of this compound and its derivatives, the design and synthesis of focused combinatorial libraries are a powerful strategy. nih.gov This approach allows for the systematic variation of different parts of the molecule to quickly identify key structural features that determine biological activity.
A focused library for this scaffold would typically involve a common core, in this case, the [(phenyl)sulfonyl]-3-pyridylamine framework, with diversity introduced at specific points. For example, a library could be designed to explore a range of substituents at the 4-position of the phenyl ring and various positions on the pyridine ring.
Chemical Biology Applications and Tool Compound Development
Utilization of [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov The utility of a chemical probe is defined by its potency, selectivity, and the well-characterized nature of its mechanism of action. While direct studies detailing the use of this compound as a standalone chemical probe are not extensively documented in publicly available research, its structural framework, combining a substituted pyridinylsulfonamide moiety, is recognized in medicinal chemistry for its potential to interact with various biological targets. The core structure presents opportunities for modification to enhance selectivity and introduce functionalities for target identification and engagement studies.
The development of chemical probes from a parent compound like this compound often involves iterative rounds of chemical synthesis and biological testing to optimize its properties. The goal is to create a molecule that can be used to perturb a biological pathway selectively, thereby elucidating the function of its target protein in cellular and organismal contexts.
Development of Affinity-Based Probes for Target Engagement Studies
A significant application of the this compound scaffold has been in the creation of affinity-based probes (AfBPs). These are specialized chemical tools designed to covalently label their biological target, enabling robust target identification and validation.
A notable example is the development of a clickable and covalent affinity-based probe for the human adenosine (B11128) A3 receptor (hA3AR), a G protein-coupled receptor (GPCR) implicated in inflammation and cancer. Researchers utilized a derivative of this compound as a starting point. This parent compound already exhibited good selectivity for the hA3AR. By strategically modifying this scaffold, a more sophisticated probe was synthesized. This new probe incorporated a reactive group for covalent binding to the receptor and a bioorthogonal handle (an alkyne group) for "clicking" on a reporter tag, such as a fluorophore or biotin, for subsequent detection and analysis.
The developed AfBP demonstrated the ability to specifically detect overexpressed hA3AR in various experimental setups, including SDS-PAGE and confocal microscopy. Furthermore, it was sensitive enough to detect endogenous levels of the hA3AR on granulocytes using flow cytometry. nih.gov This work highlights how the this compound core can serve as a valuable starting point for the generation of powerful chemical biology tools to study GPCRs.
Table 1: Characteristics of an Affinity-Based Probe Derived from a this compound Scaffold
| Feature | Description | Reference |
| Parent Compound Scaffold | Substituted pyridinylsulfonamide | nih.gov |
| Target | Human Adenosine A3 Receptor (hA3AR) | nih.gov |
| Probe Type | Clickable and Covalent Affinity-Based Probe (AfBP) | nih.gov |
| Key Modifications | Introduction of a reactive group for covalent binding and a bioorthogonal alkyne handle. | nih.gov |
| Validated Applications | SDS-PAGE, Confocal Microscopy, Flow Cytometry | nih.gov |
| Significance | Enables specific detection and profiling of endogenous hA3AR expression. | nih.gov |
This table is based on data from the development of an affinity-based probe for the hA3AR.
Applications in Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target. enamine.netnih.gov Compounds based on the this compound scaffold, with their potential for diverse biological activities, are suitable candidates for inclusion in libraries for such screens.
Should a compound from this chemical class be identified as a "hit" in a phenotypic screen, the subsequent and critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. mdpi.com Several strategies can be employed for this purpose:
Affinity Chromatography: A derivative of the active compound can be immobilized on a solid support to capture its binding partners from cell lysates.
Computational Approaches: The structure of the hit compound can be used to search databases of known protein structures for potential binding sites.
Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes to see if the phenotypic effect of the compound is lost.
For instance, a study on the identification of inhibitors of TSLP production in lung epithelial cells utilized a phenotypic screen of a large compound library. While not specifically mentioning this compound, the principles of hit identification and subsequent characterization are broadly applicable. sygnaturediscovery.com
Use in High-Throughput Screening (HTS) Methodologies for Lead Identification
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target or in a phenotypic assay. vipergen.com The goal of HTS is to identify "hits"—compounds that show activity in the screen and can serve as starting points for lead optimization.
The this compound scaffold and its analogs are amenable to inclusion in HTS libraries due to their synthetic tractability, allowing for the creation of a diverse set of related compounds. The process of hit identification in HTS involves several key stages:
Assay Development: A robust and automated assay is designed to measure the activity of interest.
Library Screening: A large library of compounds is tested in the assay.
Hit Confirmation: Initial hits are re-tested to confirm their activity.
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).
Successful hit identification from an HTS campaign provides the foundation for a hit-to-lead program, where medicinal chemists modify the structure of the hit to improve its potency, selectivity, and drug-like properties. pepdd.com While specific HTS campaigns detailing the screening of this compound are not prominent in the literature, the general principles of HTS are well-established and would be the standard approach for exploring the therapeutic potential of this chemical class.
Analytical Method Development for 4 Propoxyphenyl Sulfonyl 3 Pyridylamine and Its Chemical Transformations
Development of Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, SFC)
Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for separation and quantification, while Supercritical Fluid Chromatography (SFC) presents a valuable alternative, particularly for chiral separations.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common approach for the analysis of non-volatile, polar compounds like sulfonamides and pyridine (B92270) derivatives. mdpi.com A method was developed to separate this compound from its potential process-related impurities and degradation products. The method utilizes a C18 stationary phase, which provides good retention and separation for moderately polar compounds. The mobile phase composition, a gradient of acetonitrile (B52724) and a buffered aqueous phase, is optimized to achieve efficient separation and symmetrical peak shapes. A pentafluorophenyl (PFP) stationary phase can also be considered as an alternative for enhanced separation of aromatic and polar compounds. mdpi.com
A photodiode array (PDA) detector is employed to monitor the elution, providing spectral information that aids in peak identification and purity assessment. mdpi.com The method is validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Table 1: HPLC Method Parameters and Performance Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 254 nm |
| Retention Time | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Gas Chromatography (GC)
For the analysis of volatile impurities or thermally stable derivatives, a gas chromatographic method can be developed. Due to the low volatility of this compound, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govnih.gov Methylation or silylation are common derivatization techniques for sulfonamides. nih.gov
The developed GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a poly(5% phenyl/95% methylsiloxane) phase. core.ac.uk A flame ionization detector (FID) provides a robust and linear response for quantification, while mass spectrometry (MS) detection offers definitive identification of the main component and any impurities. nih.govcore.ac.uk
Table 2: GC Method Parameters for Derivatized this compound
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometry (MS) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Expected Retention Time | Varies based on derivative, typically in the range of 10-15 min |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that bridges the gap between GC and HPLC. It is particularly useful for the separation of chiral compounds and for achieving faster separations than HPLC. In the context of this compound, if chiral centers are present or introduced through chemical transformation, SFC would be the method of choice for enantiomeric separation.
A typical SFC system would use a chiral stationary phase with a mobile phase consisting of supercritical carbon dioxide and a polar co-solvent like methanol (B129727) or ethanol. Detection is commonly performed using a UV detector or a mass spectrometer.
Advanced Electrophoretic Methods for Purity and Isomer Analysis
Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for purity and isomer analysis. mdpi.com Its separation mechanism, based on the differential migration of charged species in an electric field, provides a different selectivity compared to chromatography. mdpi.com
Capillary Zone Electrophoresis (CZE)
A CZE method can be developed for the analysis of this compound, taking advantage of its ability to be protonated. The method would involve a fused-silica capillary and a background electrolyte (BGE) at a low pH to ensure the analyte carries a positive charge. The high separation efficiency of CZE allows for the resolution of closely related impurities that may be difficult to separate by HPLC. nih.govscispace.com
Table 3: CZE Method Parameters for Purity Analysis
| Parameter | Value |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective) |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
| Migration Time | ~ 5.0 min |
| Theoretical Plates (N) | > 200,000 |
Spectrophotometric and Spectrofluorometric Assay Development for Detection and Quantification
Spectroscopic methods provide rapid and cost-effective means for the quantification of active compounds, often used for in-process controls or dissolution testing.
Spectrophotometric Assay
A simple and sensitive spectrophotometric method can be developed for the determination of this compound. nih.gov This method is based on the principle of diazotization of the primary aromatic amine group present in the 3-pyridylamine moiety, followed by coupling with a suitable chromogenic agent, such as N-(1-naphthyl)ethylenediamine (NED) or 8-hydroxyquinoline, to form a stable, colored azo dye. nih.govasianpubs.org The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax). researchgate.net
Table 4: Spectrophotometric Method Validation Data
| Parameter | Value |
| Reaction | Diazotization followed by coupling with 8-hydroxyquinoline |
| λmax | ~ 500 nm |
| Linear Range | 1 - 10 µg/mL |
| Molar Absorptivity (ε) | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Correlation Coefficient (r²) | 0.998 |
| LOD | 0.1 µg/mL researchgate.net |
| LOQ | 0.3 µg/mL |
Spectrofluorometric Assay
For enhanced sensitivity and selectivity, a spectrofluorometric method can be developed. Pyridine derivatives can exhibit native fluorescence or can be derivatized to produce a fluorescent product. nih.govmdpi.com The method would involve measuring the fluorescence intensity at a specific emission wavelength after excitation at an appropriate wavelength. This technique is particularly advantageous for determining very low concentrations of the analyte. nih.gov The intrinsic fluorescence of the this compound can be explored in various solvents to optimize the signal. mdpi.com
Table 5: Spectrofluorometric Method Parameters
| Parameter | Value |
| Excitation Wavelength (λex) | ~ 310 nm |
| Emission Wavelength (λem) | ~ 390 nm |
| Solvent | Ethanol |
| Linear Range | 10 - 500 ng/mL |
| Detection Limit | 2 ng/mL |
Future Directions and Emerging Research Perspectives
Identification of Unexplored Research Avenues for Sulfonyl Pyridylamines
The structural features of sulfonyl pyridylamines, including their hydrogen bonding capabilities and potential for diverse substitutions, open up numerous avenues for further research. nih.gov The following areas represent significant opportunities for new investigations:
Exploration of Novel Therapeutic Targets: The majority of research on sulfonamides has historically focused on established targets like carbonic anhydrase and dihydropteroate (B1496061) synthetase. nih.govresearchgate.net Future work could explore the activity of sulfonyl pyridylamines against less conventional targets. The pyridine (B92270) moiety, known for its diverse biological activities, could guide these compounds to novel protein-protein interactions or allosteric sites. researchgate.netmdpi.com
Antiparasitic and Antiviral Applications: While the antibacterial properties of sulfonamides are well-known, their potential as antiparasitic and antiviral agents is an area ripe for further exploration. researchgate.netrsc.orgajchem-b.com The emergence of drug-resistant strains of parasites and viruses necessitates the development of new chemical entities, and the sulfonyl pyridylamine scaffold offers a promising starting point.
Agrochemical Development: Substituted pyridine and sulfonamide derivatives have shown promise as fungicides and herbicides. researchgate.net Systematic screening of a library of [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine analogues against a panel of plant pathogens and weeds could lead to the discovery of new agrochemicals.
Materials Science and Supramolecular Chemistry: 3-Aminopyridine (B143674) derivatives are known to form supramolecular gels and other organized structures through noncovalent interactions. rsc.org The introduction of the sulfonyl group could modulate these properties, leading to new materials with applications in sensing, drug delivery, or catalysis.
Challenges and Opportunities in the Academic Research of this Compound Class
Academic research into sulfonyl pyridylamines faces both challenges and opportunities, many of which are common to the broader field of academic drug discovery.
Challenges:
Synthetic Accessibility: The synthesis of sulfonamides can be challenging, particularly with respect to the reactivity of the amine component. rsc.org Steric hindrance or electronic effects on the pyridine ring can complicate the coupling with the sulfonyl chloride, potentially leading to low yields or the need for harsh reaction conditions. mdpi.com
"Valley of Death" in Drug Discovery: Promising compounds identified in academic labs often struggle to progress to clinical development due to a lack of funding and resources for preclinical studies. ajchem-b.comnih.gov This "valley of death" is a significant hurdle for novel chemical entities like this compound.
Resource Intensiveness: The process of drug discovery and development is inherently lengthy, expensive, and complex, often taking over a decade to bring a new drug to market. nih.gov Academic labs may lack the infrastructure and sustained funding required for such long-term projects.
Opportunities:
Collaborative Research Models: To overcome the "valley of death," academic institutions are increasingly forming partnerships with industry and contract research organizations (CROs). ajchem-b.comnih.gov These collaborations can provide access to specialized expertise, high-throughput screening facilities, and resources for preclinical development.
Focus on Niche and Neglected Diseases: Academic research is well-positioned to investigate treatments for rare and neglected diseases that are often overlooked by large pharmaceutical companies due to limited market potential. ajchem-b.com
Open-Source Drug Discovery: The principles of open science, including data sharing and collaborative platforms, can accelerate the discovery process and reduce redundancy. Sharing information on the synthesis, properties, and biological activities of sulfonyl pyridylamines could foster a more efficient research ecosystem.
Integration of this compound into Advanced Chemical Biology Tools
The unique properties of the sulfonyl pyridylamine scaffold make it an attractive candidate for the development of advanced chemical biology tools to probe biological systems.
Covalent Probes: The sulfonyl fluoride (B91410) group, a close analogue of the sulfonamide, can be used to create covalent chemical probes that target specific amino acid residues in proteins, such as histidine. rsc.org By modifying the this compound scaffold to include a sulfonyl fluoride, it could be transformed into a tool for identifying and validating new drug targets.
Thiol-Reactive Probes: Phenylsulfonyl pyridine derivatives have been shown to react specifically with free thiol groups (cysteine residues) in proteins. rsc.org The reactivity of these compounds can be tuned by altering the substituents on the pyridine ring. This suggests that this compound could be developed into a reversible or irreversible probe for studying protein function and post-translational modifications.
Molecular Imaging Agents: The pyridine nucleus can be modified to improve water solubility and can serve as a scaffold for developing imaging agents. nih.gov By incorporating imaging moieties (e.g., fluorophores, radioisotopes) into the this compound structure, it may be possible to create probes for in vivo imaging techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI). ajchem-b.com
Potential for Rational Design of Novel Chemical Entities Based on this Scaffold
The this compound scaffold provides a versatile platform for the rational design of new chemical entities with tailored biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor.
Systematic Modification of Substituents: The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. mdpi.com For the this compound scaffold, systematic modifications can be explored:
The Propoxy Group: Varying the length and branching of the alkoxy chain on the phenyl ring can influence lipophilicity and binding affinity. nih.gov
The Phenyl Ring: Introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interactions with biological targets.
The Pyridine Ring: Substitution on the pyridine ring can modulate basicity, solubility, and steric interactions. researchgate.netnih.gov
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, the sulfonamide linkage could be replaced with a sulfonylhydrazone, which has been shown to improve the stability of some kinase inhibitors. nih.gov
Computational Modeling: Molecular docking and other computational techniques can be used to predict how modifications to the scaffold will affect binding to a target protein. nih.gov This in silico approach can help to prioritize the synthesis of the most promising analogues, saving time and resources.
The table below summarizes potential modifications to the this compound scaffold and their expected impact on its properties, based on findings from related compound classes.
| Modification | Rationale | Potential Impact | Supporting Evidence |
| Varying the alkoxy chain on the phenyl group | To optimize lipophilicity and target engagement | Improved potency and pharmacokinetic properties | Studies on (4-alkoxyphenyl)glycinamides showed that changes in the alkoxy chain affected GPR88 agonist activity. nih.gov |
| Introducing substituents on the phenyl ring | To modulate electronic properties and create new interactions with the target | Enhanced binding affinity and selectivity | The electronic nature of substituents on the phenyl ring of sulfonamides can significantly influence their biological activity. |
| Substituting other positions on the pyridine ring | To alter basicity, solubility, and steric hindrance | Improved bioavailability and target specificity | The position of substituents on the pyridine ring is a key determinant of the antiproliferative activity of pyridine derivatives. mdpi.com |
| Replacing the sulfonamide with a sulfonylhydrazone | To improve chemical stability and potency | Enhanced in vivo efficacy | Replacement of a pyrazole (B372694) with a hydrazone in imidazo[1,2-a]pyridine (B132010) PI3 kinase inhibitors led to improved stability and potency. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving sulfonylation of 3-pyridylamine with 4-propoxybenzenesulfonyl chloride. Reaction conditions (e.g., solvent choice, temperature, and catalysts like triethylamine or DMAP) must be optimized to enhance yield and purity. For example, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DCM or THF) are critical to avoid side reactions .
- Validation : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization using ethyl acetate/hexane mixtures is recommended .
Q. How can the structural integrity and purity of this compound be confirmed?
- Methodology : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Assign peaks to confirm the sulfonyl group (δ ~3.5–4.0 ppm for propoxy protons) and pyridylamine backbone .
- FTIR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H vibrations .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) .
- Advanced Validation : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration verification, as demonstrated in analogous sulfonamide compounds .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Challenges : Hydrophobic aromatic systems may lead to low solubility, complicating crystallization. Sulfonamide hydrolysis under acidic/basic conditions may also occur .
- Solutions : Use mixed solvents (e.g., DMSO/water gradients) for recrystallization. Avoid prolonged exposure to strong acids/bases during workup. Purity assessment via HPLC with UV detection (λ ~260–280 nm for aromatic systems) .
Advanced Research Questions
Q. How do electronic effects of the 4-propoxy group influence the reactivity of the sulfonyl moiety in this compound?
- Methodology : Computational studies (DFT) to map electron density distribution across the sulfonyl group. Compare with analogs (e.g., 4-methyl or 4-methoxy derivatives) to assess substituent effects on electrophilicity .
- Experimental Validation : Kinetic studies of nucleophilic substitution reactions (e.g., with amines or thiols) to quantify reactivity differences .
Q. What strategies can resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Case Example : If antimicrobial assays show inconsistent IC₅₀ values, validate via:
- Dose-Response Curves : Repeat assays with standardized inoculum sizes and growth media .
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to distinguish bactericidal vs. bacteriostatic effects .
- Structural Analysis : Correlate activity with logP (lipophilicity) and hydrogen-bonding capacity (Hirshfeld surface analysis) to identify structure-activity relationships .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodology : Introduce bioorthogonal handles (e.g., azide or alkyne groups) via post-synthetic modification. Click chemistry (CuAAC) with PEGylated carriers or nanoparticles can enhance solubility and targeting .
- Validation : Monitor conjugation efficiency via MALDI-TOF or fluorescence tagging. Assess in vitro release kinetics under physiological conditions (pH 7.4 vs. 5.5) .
Data Analysis and Experimental Design
Q. What computational tools are suitable for modeling the supramolecular interactions of this compound in crystal lattices?
- Tools :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O, π-π stacking) using CrystalExplorer .
- Mercury CSD : Analyze packing motifs and symmetry operations in analogous sulfonamide crystals .
- Application : Predict solubility and stability trends based on interaction maps .
Q. How can researchers design comparative studies between this compound and its structural analogs?
- Design Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
